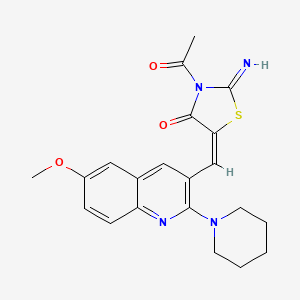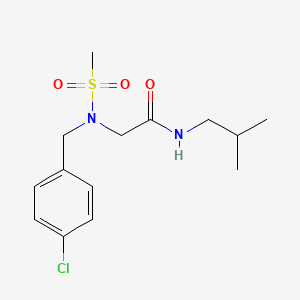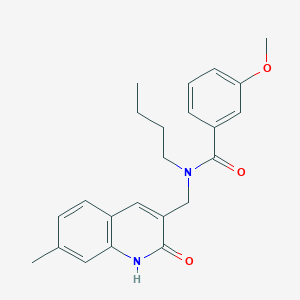
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide, also known as BMH-21, is a chemical compound that has gained attention in the scientific community due to its potential applications in cancer research.
作用機序
The exact mechanism of action of N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is not fully understood. However, it has been suggested that this compound targets the DNA damage response pathway, leading to the activation of the p53 tumor suppressor protein and subsequent induction of apoptosis. This compound has also been found to inhibit the activity of DNA repair enzymes, such as PARP-1 and DNA-PK, leading to increased DNA damage and cell death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity in normal cells and tissues, making it a potentially safe and effective anti-cancer agent. It has also been found to have anti-inflammatory properties, suggesting potential applications in other diseases such as arthritis and inflammatory bowel disease.
実験室実験の利点と制限
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is a relatively new compound, and further studies are needed to fully understand its potential applications and limitations. However, its low toxicity and ability to sensitize cancer cells to chemotherapy and radiation therapy make it a promising candidate for further research.
将来の方向性
There are several future directions for N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide research, including:
1. Further studies to elucidate the exact mechanism of action of this compound and its potential applications in other diseases.
2. Development of more efficient synthesis methods to increase the yield of this compound and reduce production costs.
3. Investigation of the potential synergistic effects of this compound with other anti-cancer agents.
4. Development of this compound derivatives with improved pharmacokinetic properties and increased potency.
5. Clinical trials to assess the safety and efficacy of this compound in cancer patients.
In conclusion, this compound is a promising anti-cancer agent that has shown potential in preclinical studies. Further research is needed to fully understand its mechanism of action and potential applications in other diseases. The development of more efficient synthesis methods and clinical trials are necessary steps towards the eventual translation of this compound into clinical practice.
合成法
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide is synthesized through a multi-step process involving the reaction of 3-methoxybenzoyl chloride with N-butyl-2-amino-7-methylquinoline, followed by the addition of formaldehyde and sodium borohydride. The final product is purified through column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-butyl-N-((2-hydroxy-7-methylquinolin-3-yl)methyl)-3-methoxybenzamide has been shown to exhibit anti-cancer properties in various cancer cell lines, including breast, prostate, and lung cancer. It has been found to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-butyl-3-methoxy-N-[(7-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-5-11-25(23(27)18-7-6-8-20(14-18)28-3)15-19-13-17-10-9-16(2)12-21(17)24-22(19)26/h6-10,12-14H,4-5,11,15H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZDYOYWVXIGXMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CC1=CC2=C(C=C(C=C2)C)NC1=O)C(=O)C3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-phenoxyacetamide](/img/structure/B7718324.png)
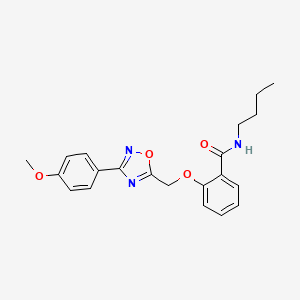
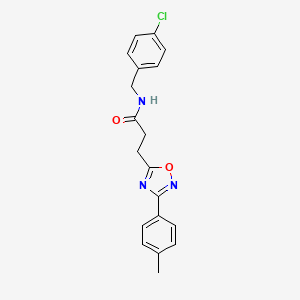
![3-methyl-N-(6-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)butanamide](/img/structure/B7718338.png)
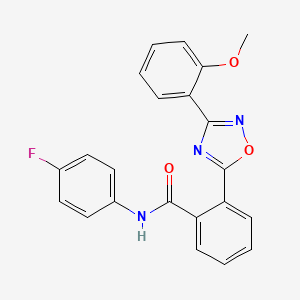
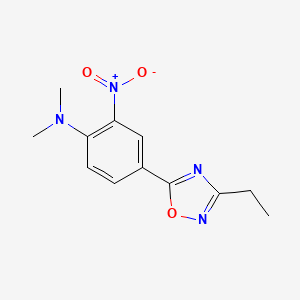
![4-acetyl-N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7718352.png)


![N-(2-ethyl-6-methylphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7718393.png)
